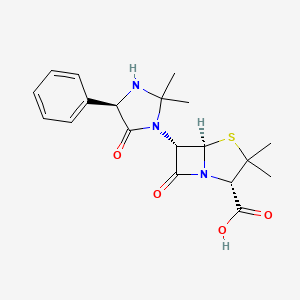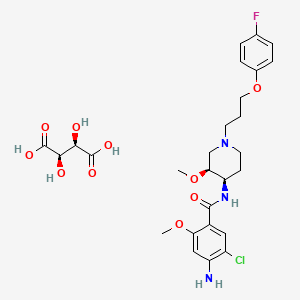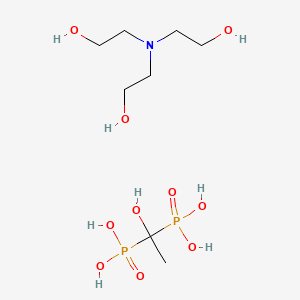
Einecs 300-994-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is a complex organophosphorus compound. It is known for its unique chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to form strong bonds with metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the reaction of phosphonic acid derivatives with nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process generally involves the following steps:
Preparation of Phosphonic Acid Derivatives: Phosphonic acid derivatives are prepared by reacting phosphorus trichloride with water or steam. This reaction produces phosphonic acid, which can then be further reacted to form various derivatives.
Reaction with Nitrilotris(ethanol): The phosphonic acid derivatives are then reacted with nitrilotris(ethanol) under controlled conditions. The reaction is typically carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, and various purification steps are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various other reagents depending on the specific reaction. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions. It is also used in various chemical reactions as a reagent or catalyst.
Biology: In biology, it is used in studies involving metal ion interactions and as a component in various biochemical assays.
Medicine: In medicine, this compound is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: In industry, it is used in water treatment processes, as a corrosion inhibitor, and in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its ability to form strong bonds with metal ions. This binding ability allows it to act as a chelating agent, sequestering metal ions and preventing them from participating in unwanted reactions. The molecular targets and pathways involved in its action include various metal ions and their associated biochemical pathways.
Comparison with Similar Compounds
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique in its ability to form strong bonds with metal ions. Similar compounds include:
Phosphorous Acid: Phosphorous acid is another organophosphorus compound with similar properties, but it differs in its molecular structure and reactivity.
Phosphoric Acid: Phosphoric acid is a related compound with different chemical properties and applications.
Aminophosphonic Acids: These compounds have similar chelating properties but differ in their specific chemical structures and applications.
Properties
CAS No. |
88394-54-1 |
|---|---|
Molecular Formula |
C8H23NO10P2 |
Molecular Weight |
355.22 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C6H15NO3.C2H8O7P2/c8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI Key |
XSJQANZPJMQASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO |
Related CAS |
93966-43-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


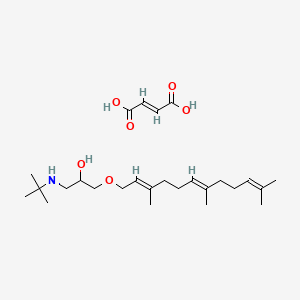
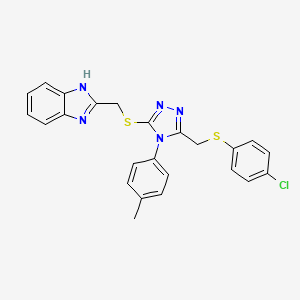

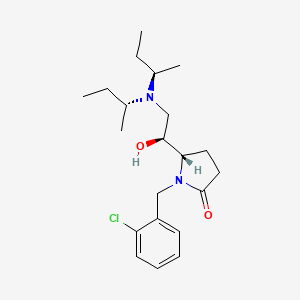
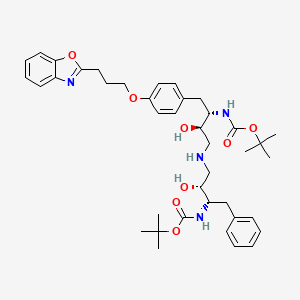
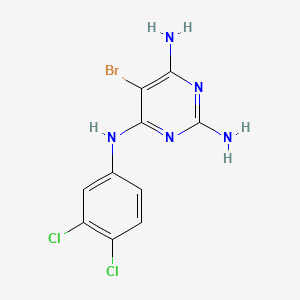

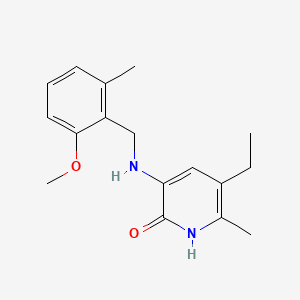

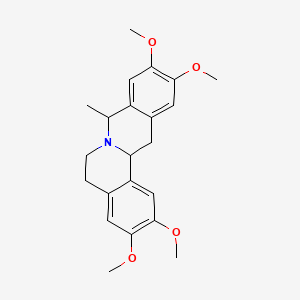
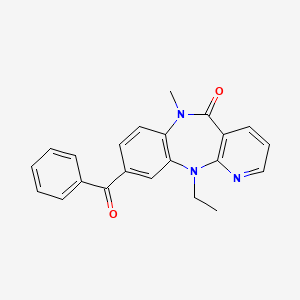
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
